molecular formula C10H6F2N2O4 B3049408 Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate CAS No. 2055119-07-6

Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate

Cat. No.: B3049408
CAS No.: 2055119-07-6
M. Wt: 256.16
InChI Key: ITFLRTXKXIZFFA-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate (CAS 2055119-07-6) is a high-purity chemical building block for research and development. This compound features a molecular formula of C 10 H 6 F 2 N 2 O 4 and a molecular weight of 256.16 g/mol . Its structure incorporates multiple functional groups, including a nitrophenyl ring, two fluorine atoms, and a cyanoacetate moiety, making it a versatile intermediate for various chemical syntheses . The presence of both electron-withdrawing nitro and fluoro substituents on the aromatic ring suggests potential utility in the development of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research where such groups are common. Researchers can utilize this compound to construct novel molecular architectures, potentially for applications in medicinal chemistry and material science. It is supplied with a guaranteed analysis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any other form of human or veterinary consumption.

Properties

IUPAC Name

methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O4/c1-18-10(15)5(4-13)8-7(14(16)17)3-2-6(11)9(8)12/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFLRTXKXIZFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=CC(=C1F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176033
Record name Benzeneacetic acid, α-cyano-2,3-difluoro-6-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055119-07-6
Record name Benzeneacetic acid, α-cyano-2,3-difluoro-6-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-cyano-2,3-difluoro-6-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate typically involves the esterification of 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate involves its interaction with various molecular targets. The cyano and nitro groups are known to participate in electron transfer reactions, while the difluoro groups can enhance the compound’s stability and reactivity. These interactions can affect cellular pathways and molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of fluorine, nitro, and cyano groups significantly influence reactivity and stability. Key analogs include:

Compound Name (CAS) Substituent Pattern Key Functional Groups Molecular Weight Purity
Target Compound (2055119-07-6) 2,3-difluoro-6-nitrophenyl Cyano, nitro, methyl ester - 98%
Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate (2222511-87-5) 3,5-difluoro-2-nitrophenyl Cyano, nitro, methyl ester - 95%
Methyl 4-cyano-2-fluoro-5-nitrobenzoate (1149388-51-1) 4-cyano-2-fluoro-5-nitrobenzoate Cyano, nitro, methyl ester (benzoate) - 95%
Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (1381944-42-8) 4-fluoro-2-nitrophenyl Cyano, nitro, methyl ester - 98%

Key Observations :

  • Electron-Withdrawing Effects: The target compound’s 2,3-difluoro-6-nitro arrangement creates a stronger electron-deficient aromatic ring compared to 3,5-difluoro or 4-fluoro analogs. This enhances electrophilic substitution resistance but may increase acidity of the α-hydrogen due to cyano-nitro synergy .

Comparison with Carboxylic Acid Derivatives

The carboxylic acid counterpart, 2-(2,3-difluoro-6-nitrophenyl)acetic acid (CAS: 141428-47-9), differs in solubility and reactivity:

Property Methyl Ester (Target) Carboxylic Acid
Solubility Lower water solubility Higher water solubility (ionizable -COOH)
Reactivity Stable toward hydrolysis Prone to decarboxylation or esterification
Applications Intermediate for ester prodrugs Direct use in acid-catalyzed reactions

Functional Group Variations in Acetate/Acetamide Analogs

Comparisons with acetamide derivatives (e.g., –4) reveal:

  • Amide vs. Ester : Amides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) exhibit higher hydrolytic stability but lower electrophilicity compared to esters. The target compound’s ester group offers versatility in further transformations (e.g., hydrolysis to acids) .
  • Nitro vs. Trifluoromethyl : Nitro groups enhance electron-withdrawing effects more strongly than trifluoromethyl (-CF₃), making the target compound more reactive in SNAr (nucleophilic aromatic substitution) reactions .

Biological Activity

Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate (CAS No. 2055119-07-6) is a synthetic compound with notable structural characteristics that suggest potential biological activity. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H6_6F2_2N2_2O4_4
  • Molecular Weight : 256.16 g/mol
  • Boiling Point : Approximately 388.8 °C (predicted)
  • Density : 1.479 g/cm³ (predicted)

The compound features a cyano group, a nitrophenyl group with two fluorine substituents, and an ester functional group, which may influence its reactivity and interaction with biological systems.

Synthesis Methods

This compound can be synthesized through various chemical reactions that require careful control of conditions to ensure high yields and purity. Specific methods include:

  • Nucleophilic Substitution : Utilizing nucleophiles to replace halogen atoms in precursor compounds.
  • Esterification Reactions : Combining acetic acid derivatives with cyano-containing compounds.

Anticancer Potential

Recent studies suggest that compounds similar to this compound exhibit promising anticancer properties. For instance, research on related compounds has demonstrated their effectiveness against triple-negative breast cancer (TNBC) cell lines, indicating that modifications in the structure can lead to enhanced biological activity .

Interaction Studies

Preliminary interaction studies are crucial for understanding how this compound behaves within biological systems. The presence of electron-withdrawing groups like cyano and nitro may enhance its ability to interact with cellular targets, potentially affecting pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies have shown that structurally similar compounds can induce cell death in cancer cell lines at specific concentrations, suggesting that this compound may have similar effects .
    CompoundCell LineConcentration (μM)Effect
    Compound AMDA-MB-23110No effect on cell viability
    Compound BMDA-MB-46830Significant decrease in cell viability
  • Mechanistic Insights : Research indicates that compounds with similar functional groups can modulate protein levels associated with cell cycle regulation, such as CDC20 and cyclin B1 . This suggests potential pathways through which this compound could exert its effects.

Future Directions

Despite the promising data surrounding this compound, further research is necessary to elucidate its full biological profile. Areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
  • Comparative Analysis : To evaluate its activity against other known anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate
Reactant of Route 2
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Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.